3-(2-Furyl)acrylic acid
Description
3-(2-Furyl)acrylic acid (CAS 539-47-9) is an α,β-unsaturated carboxylic acid featuring a furan ring substituted at the β-position. It is synthesized via Knoevenagel condensation of furfural with malonic acid in the presence of a base like morpholine, yielding 85% pure product with a melting point of 140–141°C . The compound exhibits a planar structure due to conjugation between the furan ring and the acrylic acid moiety, enabling applications in photochemistry, polymer science, and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9, 15690-24-1 | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15690-24-1 | |
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| Record name | Furylacrylic acid | |
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| Record name | Furylacrylic acid | |
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| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
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| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
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| Record name | 3-(2-furyl)acrylic acid | |
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| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-FURANACRYLIC ACID | |
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Preparation Methods
Reaction Mechanism
-
Base Activation : A weak base (e.g., piperidine or pyridine) deprotonates malonic acid, generating a nucleophilic enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of furfural, forming a β-hydroxy intermediate.
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Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated product.
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | 85–90% yield |
| Solvent | Ethanol/Water (1:1) | Enhances solubility |
| Temperature | 80°C, 4–6 hours | Minimizes side reactions |
| Molar Ratio | 1:1.2 (Furfural:Malonic Acid) | Prevents excess reagent accumulation |
Advantages :
-
Scalable for laboratory and industrial use.
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Utilizes renewable furfural derived from biomass.
Limitations :
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Requires careful pH control to avoid decarboxylation of malonic acid.
Industrial-Scale Esterification and Hydrolysis
Industrial production often involves a two-step process: esterification of furfural followed by hydrolysis to the free acid.
Step 1: Esterification
Furfural reacts with methyl malonate in the presence of a solid acid catalyst (e.g., sulfonated silica):
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 10 wt% | 120°C | 92% |
Step 2: Hydrolysis
The ester undergoes alkaline hydrolysis:
Conditions :
-
2 M NaOH, reflux for 2 hours.
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Acidification with HCl to pH 2–3 precipitates the product.
Industrial Benefits :
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Catalyst recyclability reduces costs.
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High purity (>98%) achievable via crystallization.
Anhydride-Mediated Synthesis
A patent-pending method (SU1066984A1) utilizes this compound anhydride as a stable intermediate for derivative synthesis. While primarily targeting peptide conjugates, this approach indirectly validates the acid’s preparation:
Anhydride Formation
Heating this compound with acetic anhydride yields the mixed anhydride:
Conditions :
Application in Derivatives :
The anhydride reacts with amines or alcohols at room temperature, enabling efficient acylation without energy-intensive heating.
Photochemical and Catalytic Modifications
Emerging methods explore photochemical dimerization and transition metal catalysis:
UV-Induced Dimerization
Irradiation (λ = 254 nm) in acetonitrile with benzophenone as a photosensitizer yields stereoselective dimers.
| Product | Configuration | Yield |
|---|---|---|
| Head-to-head | Trans | 61% |
| Head-to-tail | Cis | 27% |
Significance :
-
Demonstrates the compound’s reactivity under mild conditions.
Comparative Analysis of Methods
Trends :
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Industrial methods favor solid acid catalysts for sustainability.
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Solvent-free Knoevenagel variants are under development to reduce ecological footprint.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (5% Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Pharmaceutical Development
3-(2-Furyl)acrylic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its structural characteristics enhance biological activity, making it particularly valuable in developing drugs targeting cancer and inflammatory diseases. Research indicates that this compound can act as a malonyl-CoA decarboxylase (MCD) inhibitor , which may have implications for metabolic disorders related to fatty acid metabolism .
Case Study: MCD Inhibition
- Mechanism : The inhibition of MCD by this compound can disrupt the conversion of malonyl-CoA to acetyl-CoA, influencing fatty acid metabolism pathways.
- Implications : This could lead to potential therapeutic strategies for conditions like obesity and diabetes, where fatty acid metabolism is a crucial factor .
Polymer Chemistry
In polymer chemistry, this compound is utilized for producing specialty polymers and resins . The presence of the furan ring contributes to improved thermal stability and mechanical properties, making it suitable for high-performance applications.
Applications in Polymer Synthesis
- Radical Polymerization : The compound can participate in radical polymerization processes, acting as both an inhibitor and a monomer. This versatility allows for the tailoring of polymer characteristics according to desired specifications .
- Durable Coatings : Its reactivity facilitates the formation of durable coatings and adhesives, enhancing product longevity and resistance to environmental factors .
Food Industry
This compound has potential applications in the food industry as a flavoring agent or preservative. Its natural origin and antioxidant properties can enhance food quality and shelf-life.
Benefits in Food Preservation
- Antioxidant Properties : The compound's ability to scavenge free radicals may help in prolonging the freshness of food products .
- Natural Flavoring : Derived from agricultural byproducts like furfural, it aligns with the growing trend toward natural ingredients in food processing.
Material Science
In material science, this compound plays a significant role in developing advanced materials. Its chemical properties allow for innovative applications in coatings and adhesives.
Innovations in Material Applications
Mechanism of Action
The mechanism of action of 3-(2-furyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of malonyl-CoA decarboxylase, it affects fatty acid metabolism by inhibiting the decarboxylation of malonyl-CoA to acetyl-CoA . This inhibition can lead to changes in cellular energy balance and lipid biosynthesis.
Comparison with Similar Compounds
Cinnamic Acid (3-Phenylacrylic Acid)
- Structural Differences : Replaces the furan ring with a phenyl group.
- Physical Properties :
- Reactivity :
- Biological Activity :
3-(3-Furyl)acrylic Acid
- Structural Isomerism : The furan ring is substituted at the 3-position instead of 2.
- Applications: Limited data, but electronic differences (3-substitution vs. 2-) likely alter reactivity in cycloadditions or polymer synthesis.
3-(Thien-2-yl)acrylic Acid
Substituted Derivatives
- 5-Nitrophenyl-Furyl Derivatives :
- Cyano-Substituted Derivatives: 2-Cyano-3-[5-(3-trifluoromethylphenyl)-furan-2-yl]-acrylic acid (MW: 307.23) introduces electron-withdrawing groups, altering electronic properties for use in sensitizers or enzyme inhibitors .
Comparative Data Table
Biological Activity
3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid, is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound features a furan ring linked to an acrylic acid moiety , characterized by a planar structure due to a conjugated double bond system. Its molecular formula is , with a molar mass of approximately 138.12 g/mol . The compound exhibits significant reactivity owing to its structural characteristics, which facilitate various chemical interactions and reactions.
The primary biological activity of this compound involves the inhibition of malonyl-CoA decarboxylase (MCD) , an enzyme crucial in fatty acid metabolism. By inhibiting MCD, the compound alters the conversion of malonyl-CoA to acetyl-CoA, which can impact lipid metabolism pathways significantly. This mechanism suggests potential applications in treating metabolic disorders such as obesity and diabetes .
Target Enzyme: Malonyl-CoA Decarboxylase (MCD)
- Role : MCD catalyzes the decarboxylation of malonyl-CoA.
- Impact : Inhibition leads to increased levels of malonyl-CoA, affecting fatty acid synthesis and oxidation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, certain ester derivatives have shown effectiveness against Gram-positive bacteria and fungi like Candida albicans .
- Neurotransmission Modulation : The compound has been reported to inhibit the transport of γ-hydroxybutyrate (GHB) in mouse brain synaptosomes, suggesting a role in neurotransmission modulation. This competitive inhibition indicates potential relevance in neurological studies.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study evaluated various derivatives of this compound for their antibacterial and antifungal activities. While some derivatives exhibited weak activity against Gram-positive bacteria, others showed potent antifungal effects against multiple strains .
- Table 1 summarizes the antimicrobial efficacy observed:
Compound Derivative Antibacterial Activity Antifungal Activity 3-(2-furyl)acrylate Weak Moderate Menthyloxycarbonyl esters Low High - Metabolic Studies :
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis. Its applications include:
- Synthesis of Novel Compounds : It is utilized in synthesizing heteroaryl-substituted compounds and other biologically active molecules .
- Polymer Chemistry : The compound can be copolymerized with other monomers to create materials with tunable properties suitable for various industrial applications.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 3-(2-Furyl)acrylic acid in laboratory settings?
Answer:
Synthesis typically involves condensation reactions of furfural derivatives with malonic acid or via Knoevenagel condensation. Key considerations include:
- Solvent selection : Use ethanol or acetic acid as reaction media due to their compatibility with furan derivatives .
- Purification : Recrystallization from hot water (solubility: 2 g/L at 20°C) or ethyl acetate is effective. Monitor purity via melting point (139–141°C) .
- Yield optimization : Adjust reaction time and stoichiometric ratios of catalysts (e.g., piperidine) to enhance efficiency.
Basic: How should researchers safely handle and store this compound to ensure stability?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS H315/H319). Work under fume hoods to prevent inhalation of dust (GHS H335) .
- Storage : Keep in airtight containers below 30°C, away from light (photolabile) .
- Decomposition risks : Avoid prolonged exposure to heat (>286°C) to prevent decomposition into furan derivatives and CO .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : Look for signals at δ 6.5–7.5 ppm (furan protons) and δ 12.5 ppm (carboxylic acid proton) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (conjugated C=C) confirm the acrylic acid moiety .
- UV-Vis : A strong absorbance near 260 nm arises from the conjugated π-system of the furan and acrylic acid groups .
Advanced: How can computational methods resolve contradictions in stability data for this compound isomers?
Answer:
- DFT studies : Use B3LYP/6-31+G(d,p) to calculate thermodynamic parameters (e.g., Gibbs free energy) for isomers. The trans-anti-dimer is the most stable isomer (ΔG = -1.23 kcal/mol) .
- Validation : Compare computed vibrational spectra with experimental IR data to confirm isomer dominance .
- Data reconciliation : Address discrepancies in literature by standardizing computational protocols (e.g., solvent models, basis sets).
Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Answer:
- Structural modifications :
- Activity assays : Test derivatives against bacterial sortases (anti-virulence targets) using fluorescence-quenching assays .
- SAR analysis : Correlate substituent effects (e.g., hydrophobicity, dipole moments) with inhibitory potency using QSAR models .
Advanced: How can researchers validate analytical methods for quantifying this compound in complex mixtures?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 260 nm .
- Calibration curves : Prepare standards in the range of 0.1–10 mM (R² > 0.99) and validate precision via inter-day reproducibility tests .
- Interference checks : Test for matrix effects by spiking known concentrations into reaction mixtures (e.g., fermentation broths) .
Advanced: What experimental and computational approaches explain the acid dissociation constant (pKa) of this compound?
Answer:
- Experimental : Perform potentiometric titration in aqueous ethanol (20% v/v) to measure pKa (predicted: 4.39 ± 0.10) .
- Computational : Use COSMO-RS or DFT to model solvation effects. Compare with experimental values to refine computational parameters .
- Data interpretation : The electron-withdrawing furan ring lowers pKa compared to non-aromatic acrylic acids (e.g., 3-phenylacrylic acid, pKa ~4.8) .
Advanced: How do synthetic conditions influence the stereochemical outcome of this compound derivatives?
Answer:
- Reaction control : Use chiral catalysts (e.g., L-proline) in asymmetric Knoevenagel reactions to favor E-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity .
- Characterization : Confirm E/Z ratios via NOESY NMR or X-ray crystallography (as in Acta Cryst. E studies of related acrylates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
